molecular formula C9H10BrClO2 B3046974 1-(Bromomethyl)-2-chloro-4,5-dimethoxybenzene CAS No. 133230-10-1

1-(Bromomethyl)-2-chloro-4,5-dimethoxybenzene

Cat. No.: B3046974
CAS No.: 133230-10-1
M. Wt: 265.53 g/mol
InChI Key: ARKHLKHORHLJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-2-chloro-4,5-dimethoxybenzene is a versatile benzyl halide intermediate designed for synthetic organic chemistry and drug discovery research. Compounds with bromomethyl and chloromethyl substituents on an aromatic ring are highly valuable in medicinal chemistry for constructing complex molecules through various nucleophilic substitution reactions, including alkylations and cross-coupling reactions . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, referring to the Safety Data Sheet (SDS) for proper hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-2-chloro-4,5-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO2/c1-12-8-3-6(5-10)7(11)4-9(8)13-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKHLKHORHLJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CBr)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579766
Record name 1-(Bromomethyl)-2-chloro-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133230-10-1
Record name 1-(Bromomethyl)-2-chloro-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-2-chloro-4,5-dimethoxybenzene can be synthesized through various methods. One common approach involves the bromination of 2-chloro-4,5-dimethoxybenzyl alcohol using a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically proceeds under mild conditions, yielding the desired bromomethyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-2-chloro-4,5-dimethoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, such as nitration or sulfonation, to introduce additional functional groups.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Electrophilic Aromatic Substitution: Products include nitro and sulfonic acid derivatives.

    Oxidation: Products include aldehydes and carboxylic acids.

Scientific Research Applications

Scientific Research Applications

1-(Bromomethyl)-2-chloro-4,5-dimethoxybenzene has several applications in scientific research:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: It is used in the preparation of functionalized polymers and advanced materials with specific properties.
  • Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.
  • Chemical Biology: It is utilized in the study of enzyme mechanisms and the development of enzyme inhibitors.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used. Products include azides, thiocyanates, and ethers.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, such as nitration or sulfonation, to introduce additional functional groups. Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are employed. Products include nitro and sulfonic acid derivatives.
  • Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

The biological activity of this compound stems from its ability to undergo various chemical reactions. Research indicates that compounds similar to this compound possess antibacterial activity. A comparative analysis of sulfonamide derivatives shows that they can inhibit bacterial growth by mimicking p-aminobenzoic acid, a substrate for folic acid synthesis in bacteria.

Antimicrobial Properties

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (μg/mL)
This compoundStaphylococcus aureusTBD
4-MethylpiperidineStaphylococcus aureus1.8
Various sulfonamidesEscherichia coli<100

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-chloro-4,5-dimethoxybenzene depends on the specific chemical reactions it undergoes In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds

Comparison with Similar Compounds

1-Bromo-4-chloro-2,5-dimethoxybenzene

  • Key Differences :
    • Lacks the reactive bromomethyl group, reducing its utility in alkylation reactions.
    • The chlorine atom’s position (4 vs. 2) alters electronic effects on the aromatic ring, influencing regioselectivity in further substitutions.
    • Used as a precursor for polychlorinated biphenyl (PCB) derivatives via Suzuki coupling .
  • Crystallography : Methoxy groups lie nearly coplanar with the benzene ring, similar to the target compound .

1-(Bromomethyl)-3,5-dimethoxybenzene

  • Key Differences :
    • Absence of chlorine reduces steric hindrance and electronic directing effects.
    • Demonstrated utility in phosphorylation reactions with dimethyl/diethyl phosphite (yields: 60–96%) .
    • Less versatile in sequential functionalization compared to the chloro-containing target compound.

2-Bromo-4,5-dimethoxyphenethylamine (2C-B)

  • Structure : Phenethylamine backbone with bromine at position 2 and methoxy groups at 4 and 5.
  • Key Differences: Lacks halogenated methyl and chlorine substituents. Psychoactive properties due to the phenethylamine moiety, unlike the inert synthetic role of the target compound . Highlights how minor structural changes (e.g., amine vs. bromomethyl/chloro groups) drastically alter biological activity.

1-Bromo-4,5-dimethoxy-2-vinylbenzene

  • Structure : Bromine at position 1, methoxy groups at 4 and 5, and a vinyl (-CH=CH₂) group at position 2.
  • Key Differences :
    • Vinyl group enables polymerization or Diels-Alder reactions, contrasting with the bromomethyl/chloro reactivity.
    • Used in materials science rather than small-molecule synthesis .

1-(Bromomethyl)-2-bromo-4,5-dimethoxybenzene

  • Structure : Bromomethyl at position 1, bromine at 2, and methoxy groups at 4 and 5 (CAS: 610-978-6).
  • Key Differences: Dual bromine substituents enhance electrophilicity but increase molecular weight (295.98 g/mol vs. 265.53 g/mol). Potential toxicity concerns due to higher halogen content.

Thermodynamic and Electronic Properties

  • Solubility : Methoxy groups enhance solubility in polar solvents (e.g., chloroform, ethyl acetate) for all analogs.
  • Electron Effects :
    • Methoxy groups are electron-donating, activating the ring for electrophilic substitution.
    • Chlorine (electron-withdrawing) directs substitutions to meta/para positions, while bromomethyl acts as a leaving group.
  • Crystallinity : Planar methoxy groups in the target compound and 1-bromo-4-chloro-2,5-dimethoxybenzene facilitate crystal packing .

Biological Activity

Overview

1-(Bromomethyl)-2-chloro-4,5-dimethoxybenzene is an organic compound classified as an aromatic halide. Its structure features a bromomethyl group, a chlorine atom, and two methoxy groups attached to a benzene ring. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

  • Molecular Formula : C10H12BrClO2
  • Molecular Weight : 275.56 g/mol

The biological activity of this compound primarily stems from its ability to undergo various chemical reactions, including:

  • Nucleophilic Substitution : The bromomethyl group can be replaced by nucleophiles, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
  • Electrophilic Aromatic Substitution : The aromatic ring can react with electrophiles to introduce additional functional groups.
  • Oxidation : Methoxy groups can be oxidized to form aldehydes or carboxylic acids under specific conditions .

Biological Activity

The compound exhibits significant biological activity, particularly in the following areas:

Antimicrobial Properties

Research indicates that compounds similar to this compound possess antibacterial activity. A comparative analysis of sulfonamide derivatives shows that they can inhibit bacterial growth by mimicking p-aminobenzoic acid, a substrate for folic acid synthesis in bacteria.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (μg/mL)
This compoundStaphylococcus aureusTBD
4-MethylpiperidineStaphylococcus aureus1.8
Various sulfonamidesEscherichia coli<100

Case Studies

  • Antibacterial Activity : In vitro studies have shown that similar sulfonamides exhibit strong antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. While specific data for this compound is pending, its structural analogs suggest potential efficacy against these organisms .
  • Cardiovascular Effects : Some studies have suggested that sulfonamide derivatives may influence cardiovascular parameters such as perfusion pressure. For example, benzenesulfonamides were shown to affect coronary resistance in isolated heart models, indicating possible cardiovascular applications for related compounds .

Pharmacokinetic Profile

Understanding the pharmacokinetic properties of this compound is crucial for assessing its biological activity. Theoretical modeling predicts various parameters such as absorption, distribution, metabolism, and excretion (ADME). These factors will influence the compound's efficacy and safety profile in potential therapeutic applications.

Applications in Research and Industry

This compound serves as a versatile intermediate in:

  • Organic Synthesis : Utilized in creating complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science : Employed in preparing functionalized polymers and advanced materials.
  • Medicinal Chemistry : Explored for potential biological activities and as a building block for drug development.
  • Chemical Biology : Used in studying enzyme mechanisms and developing enzyme inhibitors .

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 4.5 (s, CH₂Br), 3.8–3.9 (s, OCH₃), 6.8–7.2 (aromatic H)
¹³C NMRδ 56 (OCH₃), 35 (CH₂Br), 110–150 (aromatic C)
X-rayC-Br bond: ~1.9 Å; Cl-C-C-Br torsion: 120–130°

Q. Table 2. Stability Profile Under Controlled Conditions

ConditionObservationReference
pH 5–9, 25°CStable (>90% intact after 24 hours)
pH <3 or >9, 60°CHydrolysis to 2-chloro-4,5-dimethoxybenzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-2-chloro-4,5-dimethoxybenzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(Bromomethyl)-2-chloro-4,5-dimethoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.